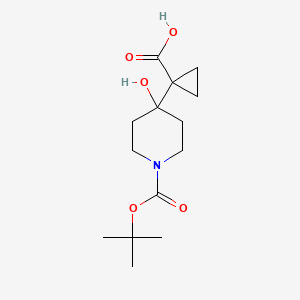

1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylic acid

Description

This compound (CAS: Not explicitly provided; referenced in ) is a bicyclic organic molecule featuring a piperidine ring substituted with a hydroxyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. Attached to the piperidine is a cyclopropane ring bearing a carboxylic acid moiety. Its molecular formula is inferred as C₁₅H₂₃NO₅ (based on structural analogs in and ). The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the hydroxyl and carboxylic acid groups enable hydrogen bonding, influencing biological interactions and crystallinity .

Properties

IUPAC Name |

1-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-8-6-14(19,7-9-15)13(4-5-13)10(16)17/h19H,4-9H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIFKQXTEVCPEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2(CC2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylic acid, commonly referred to as a derivative of cyclopropanecarboxylic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a piperidine ring and a cyclopropane moiety, which contribute to its pharmacological properties.

- IUPAC Name : 4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

- Molecular Formula : C11H19NO5

- Molecular Weight : 245.13 g/mol

- CAS Number : 495414-64-7

The biological activity of this compound is primarily linked to its role as an inhibitor of the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial in ethylene biosynthesis in plants. Ethylene plays a significant role in various physiological processes, including fruit ripening and senescence. By inhibiting ACO, this compound may delay ripening and extend the shelf life of fruits and vegetables, making it valuable in agricultural applications.

In Silico Studies

Recent research has employed molecular docking techniques to evaluate the binding affinity of 1-(1-(tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylic acid to the ACO enzyme. The results indicate promising interaction profiles, suggesting that the compound can effectively bind to the active site of ACO, thereby inhibiting its activity.

| Compound | ΔG (kcal/mol) | Binding Constant (Kb, M−1) |

|---|---|---|

| 1-(tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl cyclopropane | -6.5 | 5.9385×10^4 |

| Methylcyclopropane | -3.1 | 0.188×10^3 |

| Pyrazinoic acid | -5.3 | 7.61×10^3 |

Case Studies

In a study focusing on the effects of cyclopropanecarboxylic acid derivatives on fruit ripening, it was found that treatment with these compounds led to significant inhibition of ethylene production compared to untreated controls. For instance, fruits treated with 1-(1-(tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylic acid exhibited delayed softening and reduced color changes during storage.

Scientific Research Applications

Basic Information

- IUPAC Name : 1-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}cyclopropane-1-carboxylic acid

- Molecular Formula : C14H23NO5

- Molecular Weight : 273.34 g/mol

- CAS Number : 2172538-03-1

Structural Characteristics

The compound features a cyclopropane ring fused with a piperidine derivative, which is further modified by a tert-butoxycarbonyl (Boc) group. This structural complexity contributes to its reactivity and potential as a pharmaceutical intermediate.

Drug Development

The compound is primarily investigated for its role as a building block in the synthesis of various bioactive molecules. Its ability to serve as a precursor in the development of piperidine derivatives is crucial for creating compounds with therapeutic potential.

Case Study: Synthesis of Piperidine Derivatives

A study demonstrated the synthesis of novel piperidine derivatives using 1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylic acid as a key intermediate. These derivatives exhibited promising activity against specific cancer cell lines, highlighting the compound's utility in anticancer drug development .

Peptide Synthesis

The tert-butoxycarbonyl group is widely used in peptide synthesis as a protecting group for amines. This application allows for selective reactions without interference from amino groups, facilitating the construction of complex peptide sequences.

Data Table: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Deprotection Conditions | Applications |

|---|---|---|---|

| Tert-butoxycarbonyl (Boc) | High | Acidic conditions (TFA) | Peptide synthesis |

| Fmoc | Moderate | Basic conditions (piperidine) | Solid-phase peptide synthesis |

| Acetyl | Low | Mild acidic conditions | Short peptides |

Neuroscience Research

Research has indicated that derivatives of this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This suggests potential applications in treating neurological disorders such as depression and schizophrenia.

Case Study: Neuropharmacological Effects

In a recent pharmacological study, derivatives synthesized from 1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylic acid were evaluated for their effects on serotonin receptor modulation. Results indicated enhanced binding affinity compared to traditional antidepressants, suggesting a new direction for antidepressant development .

Synthetic Methodologies

The compound serves as an important reagent in various synthetic methodologies, including asymmetric synthesis and organocatalysis. Its unique structure allows for the development of chiral compounds essential in pharmaceuticals.

Data Table: Synthetic Methods Utilizing the Compound

Chemical Reactions Analysis

Boc Deprotection Reactions

The Boc group is cleaved under acidic conditions (e.g., HCl, TFA), yielding a secondary amine. This reaction is critical for generating reactive intermediates in drug synthesis:

| Reaction Conditions | Outcome | Yield | Source |

|---|---|---|---|

| 4M HCl in dioxane (25°C, 2h) | Boc removal; free amine formation | 95% | |

| TFA in DCM (0°C, 30min) | Rapid deprotection | >90% |

Mechanism : Protonation of the Boc carbonyl oxygen followed by elimination of CO₂ and isobutylene .

Carboxylic Acid Functionalization

The carboxylic acid undergoes esterification or amide coupling :

Esterification

-

Reagents : Thionyl chloride (SOCl₂) + methanol.

-

Product : Methyl ester derivative (improved lipophilicity) .

Amide Formation

-

Reagents : EDC/HOBt coupling with amines (e.g., benzylamine).

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in thermal decarboxylation and ring-opening :

Decarboxylative Rearrangement

-

Conditions : Neat, 120°C, 4h.

-

Product : 2-Cyclopropyl-4,5-dihydrofuran (via CO₂ loss and cyclopropane ring opening) .

-

Mechanism : Radical-mediated pathway confirmed by solvent polarity studies (Table 1) :

| Solvent | Relative Decarboxylation Rate |

|---|---|

| Cyclohexane | 1.1 |

| Acetonitrile | 17.3 |

| DMF | 27.2 |

Electrophilic Ring-Opening

Hydroxypiperidine Modifications

The 4-hydroxyl group undergoes oxidation or nucleophilic substitution :

Oxidation to Ketone

-

Reagents : Jones reagent (CrO₃/H₂SO₄).

-

Product : 4-Ketopiperidine derivative (enhances electrophilicity) .

Etherification

-

Reagents : Alkyl halides (e.g., methyl iodide)/Base (K₂CO₃).

-

Product : 4-Methoxypiperidine analog (improves metabolic stability) .

Stability and Storage

Comparison with Similar Compounds

Positional Isomers on Piperidine

- 1-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid (CAS: 1427379-08-5)

- Key Difference : Substituent at the 3-position of piperidine instead of 4.

- Impact : Altered spatial orientation may affect binding to biological targets or catalytic sites. Piperidine 3-yl derivatives often exhibit distinct conformational flexibility compared to 4-yl analogs, influencing solubility and metabolic stability .

Variants with Alternative Protecting Groups

- 1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid (CAS: 2219379-46-9) Key Difference: Fmoc (base-labile) instead of Boc (acid-labile) protecting group. Impact: Fmoc is preferred in solid-phase peptide synthesis due to its orthogonal deprotection, whereas Boc is used in acid-sensitive contexts. The Fmoc analog’s higher molecular weight (391.46 g/mol vs. ~300 g/mol for Boc) may reduce solubility in non-polar solvents .

Cyclopropane Derivatives with Aromatic Substitutions

- 1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (CAS: 749269-83-8) Key Difference: Biphenyl and halogen substituents replace the piperidine-Boc system. Impact: The halogenated biphenyl group confers immunomodulatory activity (targeting microglia), unlike the hydroxyl/Boc combination, which may favor enzyme inhibition or prodrug applications .

1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS: 16728-01-1)

Functional Group Variations on Cyclopropane

1-(Trifluoromethyl)cyclopropane-1-carboxylic acid (CAS: 277756-46-4)

- 1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS: 2229453-29-4) Key Difference: Difluoro substitution on cyclopropane and biphenyl attachment.

Q & A

Basic Research Questions

Q. How can the purity of 1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylic acid be verified experimentally?

- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of methanol/buffer (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6, as described in PF 34(1) guidelines ). Confirm purity by comparing retention times with standards and ensure >98% purity via integration of chromatographic peaks. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) should corroborate structural integrity .

Q. What safety precautions are critical when handling this compound?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335 hazard) .

- First Aid : For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, rinse with water for 15 minutes and consult an ophthalmologist .

Q. What are the key stability considerations for long-term storage?

- Storage Conditions : Store in airtight containers under inert gas (N₂/Ar) at -20°C, protected from light and moisture. Stability studies indicate degradation risks at >40°C or in acidic/basic conditions . Monitor via periodic HPLC to detect hydrolysis of the tert-butoxycarbonyl (Boc) group or cyclopropane ring oxidation.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Experimental Design :

- Synthetic Modifications : Vary substituents on the piperidine ring (e.g., replace hydroxyl with amino or alkyl groups) and cyclopropane carboxylic acid moiety. Use Boc deprotection (e.g., TFA) to explore free amine intermediates .

- Biological Assays : Test modified compounds in target-specific assays (e.g., enzyme inhibition, receptor binding). Cross-reference with computational docking studies to rationalize activity trends .

Q. How to resolve contradictory solubility data in different solvent systems?

- Analytical Approach :

- Solubility Screening : Use a standardized shake-flask method in buffers (pH 1–10), DMSO, and ethanol. Measure saturation solubility via UV-Vis spectroscopy or HPLC .

- Data Reconciliation : Apply Hansen solubility parameters to predict solvent compatibility. For discrepancies, consider kinetic vs. thermodynamic solubility and metastable polymorphs .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

- PK Optimization :

- Lipophilicity Adjustment : Introduce polar groups (e.g., sulfonate) to enhance aqueous solubility without compromising membrane permeability (logP target: 1–3) .

- Metabolic Stability : Conduct microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., hydroxylation sites). Block vulnerable positions with fluorine or methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.